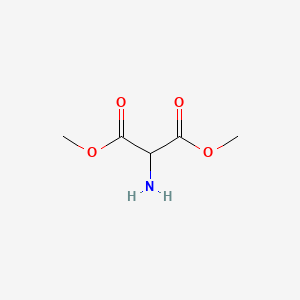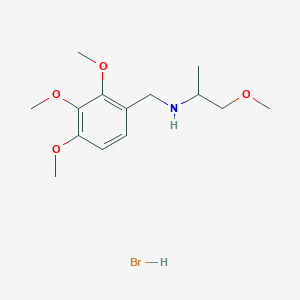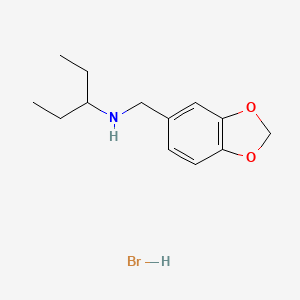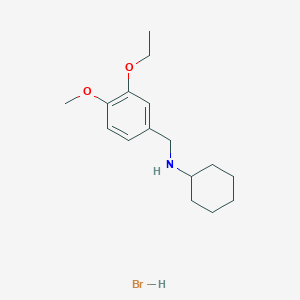
N-(2,4-Dimethoxybenzyl)-2-methylcyclohexanamine hydrobromide; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dimethoxybenzyl)-2-methylcyclohexanamine hydrobromide is a chemical compound that likely belongs to the class of organic compounds known as benzylamines . These are organic compounds containing a benzylamine moiety, which consists of a benzene ring substituted by an amine group .
Synthesis Analysis
While the specific synthesis process for this compound is not available, a general method for synthesizing similar compounds involves the reaction of 2,4-dimethoxybenzylamine with a suitable electrophile, followed by reduction and acetylation .Molecular Structure Analysis
The molecular structure of this compound is likely to be similar to that of other benzylamines. It would consist of a benzene ring substituted with two methoxy groups and an amine group .Chemical Reactions Analysis
Benzylamines, including those substituted with methoxy groups, are known to undergo a variety of chemical reactions. These include electrophilic aromatic substitution, nucleophilic substitution, and reduction .Aplicaciones Científicas De Investigación
Synthetic Technology in Organic Chemistry : The compound is an important intermediate in organic synthesis. It's widely used in medicine, pesticide, and chemical fields, demonstrating its versatility in different chemical processes (Wang Ling-ya, 2015).
Antitumor Activity : It's involved in the synthesis of complex organic compounds like pyrido[2,3-d]pyrimidines, which have shown significant activity against certain types of cancer, such as Walker 256 carcinosarcoma in rats. This illustrates its potential application in developing new antitumor drugs (E. Grivsky et al., 1980).
Analytical Chemistry and Toxicology : This compound is used in advanced analytical methods like high-performance liquid chromatography and mass spectrometry for detecting and quantifying specific substances in biological samples. This is crucial in toxicology studies and drug testing (J. Poklis et al., 2014).
Forensic Chemistry : The compound plays a role in the study of novel psychoactive substances. Its structural features and chemical behavior are analyzed, aiding in the identification and understanding of new psychoactive compounds (Y. Abiedalla et al., 2021).
Protecting Group in Organic Chemistry : The dimethoxybenzyl group, as seen in this compound, is used for protecting nitrogen in chemical synthesis, showcasing its importance in the preparation of complex organic molecules (Evelyne Grunder-Klotz & J. Ehrhardt, 1991).
Photochemistry : It is involved in studies on photochemistry, particularly in understanding the behavior of chemical compounds under light exposure. This is crucial in fields like photopharmacology and the development of light-responsive materials (DeCosta et al., 2000).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.BrH/c1-12-6-4-5-7-15(12)17-11-13-8-9-14(18-2)10-16(13)19-3;/h8-10,12,15,17H,4-7,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLSNJFRTYTGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=C(C=C(C=C2)OC)OC.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine hydrobromide; 95%](/img/structure/B6351972.png)






![N-[(4-Methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide; 95%](/img/structure/B6352054.png)

amine hydrobromide; 95%](/img/structure/B6352068.png)